(3-甲基-1,2-噻唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

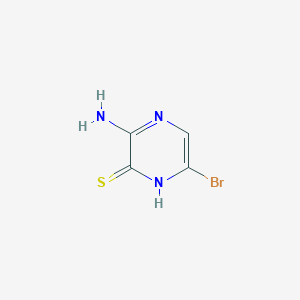

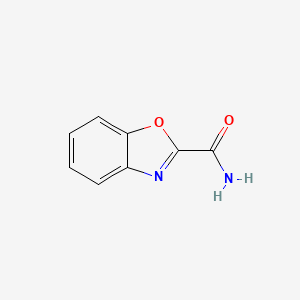

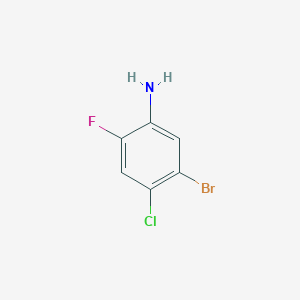

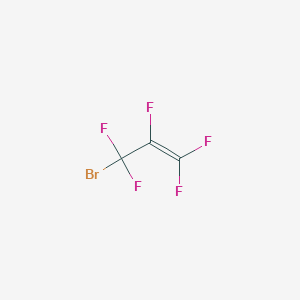

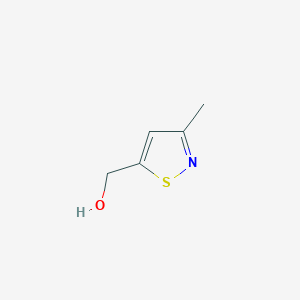

The compound (3-Methyl-1,2-thiazol-5-yl)methanol is a heterocyclic molecule that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen heteroatoms. The molecule also features a methyl group attached to the thiazole ring and a methanol functional group. Although the provided papers do not directly discuss (3-Methyl-1,2-thiazol-5-yl)methanol, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemistry of thiazole derivatives.

Synthesis Analysis

The synthesis of related heteroaryl methanol compounds involves multi-step organic reactions, often starting with the formation of the heteroaryl ring followed by the introduction of the methanol functional group. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent, which is a common method for introducing alkyl or aryl groups into a molecule . Similarly, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol demonstrates the use of crystallization techniques to isolate and purify the desired product .

Molecular Structure Analysis

The molecular structure of heteroaryl methanol compounds is characterized by the presence of a heteroaryl ring and a methanol group. X-ray diffraction crystallography is a powerful tool used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the study of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . The molecular conformation and packing in the crystal are often stabilized by intermolecular hydrogen bonding interactions.

Chemical Reactions Analysis

Heteroaryl methanol compounds can undergo various chemical reactions, including those that exploit the reactivity of the methanol group or the heteroaryl ring. For instance, the ionic hydrogenation (deoxygenation) of heteroaryl methanols can lead to the formation of different isomers, as seen in the study of [2-(3-Methylthienyl)]di(1-adamantyl)methanol . The equilibrium between isomers and the activation energies for isomerization provide insights into the dynamic behavior of these molecules under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heteroaryl methanol compounds are influenced by their molecular structure. For example, the crystal structure and magnetic properties of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its copper(II) complex have been characterized, revealing information about the geometry of the coordination sphere and the nature of magnetic coupling in the complex . Similarly, the rotation barriers and equilibrium constants for isomerization of heteroaryl methanols provide data on their thermal stability and conformational preferences .

科学研究应用

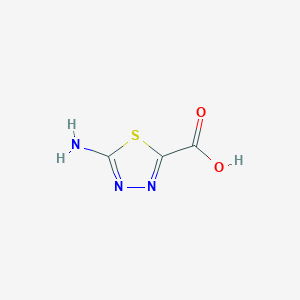

超分子凝胶剂

Yadav 和 Ballabh(2020 年)的一项研究重点是合成 N-(噻唑-2-基)苯甲酰胺衍生物,包括 3-甲基-N-(噻唑-2-基)苯甲酰胺,及其凝胶化行为。这些化合物已显示出与乙醇/水和甲醇/水混合物的凝胶化能力。分子结构揭示了对其凝胶化/非凝胶化行为至关重要的相互作用,例如 π-π 相互作用和 S⋯O 相互作用 (Yadav & Ballabh,2020 年)。

反应性功能模型

Duda、Pascaly 和 Krebs(1997 年)报告了铁(III)配合物与各种邻苯二酚的反应性,证明了在甲醇存在下具有催化活性的潜力。这项研究表明了甲醇基体系在催化中的效用 (Duda、Pascaly 和 Krebs,1997 年)。

分子聚集研究

Matwijczuk 等人(2016 年)对包括 4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇在内的化合物在各种有机溶剂中的光谱研究。这些研究提供了对分子聚集效应的见解,突出了取代基团对聚集相互作用的作用 (Matwijczuk 等人,2016 年)。

胺的 N-甲基化

Sarki 等人(2021 年)探索了甲醇作为 C1 合成子,和胺的 N-甲基化的 H2 来源,使用 RuCl3.xH2O 作为催化剂。这项研究证明了甲醇在有机合成中的效用及其在药物制剂合成中的作用 (Sarki 等人,2021 年)。

催化中的钼(VI)配合物

Ghorbanloo 和 Maleki Alamooti(2017 年)合成了一种具有噻唑-腙配体的钼(VI)配合物,展示了其作为伯醇和烃类氧化的催化剂的应用。这突出了此类配合物在催化中的作用及其在各种化学反应中的效率 (Ghorbanloo & Maleki Alamooti,2017 年)。

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (3-Methyl-1,2-thiazol-5-yl)methanol.

Result of Action

Thiazole compounds have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .

属性

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZIRNAGXQUADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559143 |

Source

|

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17265-60-0 |

Source

|

| Record name | 3-Methyl-5-isothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17265-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-1,2-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。